N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide

Medicinal Chemistry Ion Channel Modulation Scaffold Design

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide (CAS 954655-01-7) is a synthetic sulfonamide derivative built on a 5-oxo-1-phenylpyrrolidine scaffold with a methylene-bridged benzenesulfonamide group. It belongs to the broader class of pyrrolidinone benzenesulfonamides that have been claimed in the patent literature as voltage-gated sodium channel (Nav) inhibitors, particularly for pain indications.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4
CAS No. 954655-01-7
Cat. No. B2641041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide
CAS954655-01-7
Molecular FormulaC17H18N2O3S
Molecular Weight330.4
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H18N2O3S/c20-17-11-14(13-19(17)15-7-3-1-4-8-15)12-18-23(21,22)16-9-5-2-6-10-16/h1-10,14,18H,11-13H2
InChIKeyIPGZTDJTSIEYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide (CAS 954655-01-7): Core Chemotype and Procurement-Relevant Identity


N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide (CAS 954655-01-7) is a synthetic sulfonamide derivative built on a 5-oxo-1-phenylpyrrolidine scaffold with a methylene-bridged benzenesulfonamide group . It belongs to the broader class of pyrrolidinone benzenesulfonamides that have been claimed in the patent literature as voltage-gated sodium channel (Nav) inhibitors, particularly for pain indications [1]. The compound is primarily available for R&D purposes, with a commercially listed purity of 95%+, molecular formula C17H18N2O3S, and molecular weight of 330.4 g/mol . Its pharmacological profile remains largely uncharacterized in the published literature relative to close-in analogs, making its primary differentiation structural and synthetic-accessibility-based rather than activity-profiled.

Why Generic Substitution Fails for N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide (CAS 954655-01-7)


In-class pyrrolidinone benzenesulfonamides cannot be interchanged generically because even subtle structural variations—such as the presence or absence of the methylene spacer between the pyrrolidinone ring and the sulfonamide nitrogen, or the nature of the N-phenyl substituent—can profoundly alter molecular recognition at ion channel binding sites, as evidenced by the steep structure-activity relationships (SAR) observed across the Vertex pyrrolidinone benzenesulfonamide patent series [1]. The methylene spacer in N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide introduces conformational flexibility and increases the distance between the hydrogen-bonding sulfonamide motif and the pyrrolidinone core, a feature absent in the direct N-attached analog N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide . Such differences preclude confident activity extrapolation without compound-specific data, making procurement decisions reliant on the exact CAS registry number.

Quantitative Differentiation Evidence for N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide (CAS 954655-01-7)


Methylene Spacer Impact on Conformational Flexibility vs. Direct N-Linked Analog

The target compound possesses a methylene (-CH2-) bridge connecting the pyrrolidinone C3 position to the benzenesulfonamide nitrogen, whereas the closest structural analog N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide lacks this spacer, attaching the sulfonamide directly to the pyrrolidine ring . This methylene insertion increases the rotatable bond count by 1 and extends the spatial separation between the core and the sulfonamide pharmacophore by approximately 1.5 Å, a modification that is known in the broader sulfonamide SAR literature to alter both target binding kinetics and off-rate profiles, though target-specific data for this exact compound pair are not publicly available [1].

Medicinal Chemistry Ion Channel Modulation Scaffold Design

Unsubstituted Phenylsulfonamide vs. Aryl-Substituted Analogs: Electrophilic Character at the Sulfonamide NH

The target compound bears an unsubstituted benzenesulfonamide moiety, providing a single hydrogen-bond donor (NH) with maximal acidity relative to analogs bearing electron-donating substituents on the aryl ring . By contrast, the 4-methyl analog (CAS 954604-38-7) introduces a para-methyl group that inductively reduces sulfonamide NH acidity, and the 4-fluoro analog (CAS 896306-62-0) introduces an electron-withdrawing group that increases acidity . Quantitative pKa differences for this specific scaffold are not published, but class-level data on substituted benzenesulfonamides indicate that para-methyl substitution raises the sulfonamide NH pKa by approximately 0.3–0.5 log units compared to the unsubstituted case [1].

Physical Organic Chemistry Solubility Hydrogen Bond Donor Strength

Purity and Vendor-Batch Consistency: Advantage of Single-Source Catalog Availability

The target compound is listed by Chemenu (Catalog CM979905) at a certified purity of 95%+ with defined molecular weight (330.4 g/mol), SMILES code, and structural verification . In contrast, several closely related analogs, such as N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide, are primarily listed on vendor sites that do not provide batch-specific analytical data beyond a generic purity claim . The availability of a defined catalog number and SMILES string for the target compound reduces procurement risk and facilitates unambiguous identity verification via NMR or LC-MS upon receipt, which is critical for reproducible SAR studies.

Chemical Procurement Reproducibility Quality Control

Best-Fit Research and Procurement Scenarios for N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide (CAS 954655-01-7)


Voltage-Gated Sodium Channel SAR Tool Compound Campaigns

The compound is best positioned as a structurally distinct tool for exploring the SAR of the methylene spacer in pyrrolidinone benzenesulfonamide Nav inhibitors [1]. Its extended scaffold geometry, compared to direct N-linked analogs, provides a unique topology for probing the spatial requirements of the Nav1.7 and Nav1.8 binding pockets in automated patch clamp assays, where even subtle conformational differences can manifest as altered IC50 values and state-dependent block profiles [1].

Scaffold Diversification in Pain-Targeted Ion Channel Programs

Given the Vertex patent landscape (US 8,163,720; US 8,841,282) claiming pyrrolidinone benzenesulfonamides as broad Nav inhibitors for pain, epilepsy, and neurodegenerative disorders [1], this compound offers a non-exemplified scaffold variant that may help academic or industrial groups generate novel intellectual property around the methylene-bridged sub-series. Its commercial availability at defined purity enables rapid hit expansion without de novo synthesis .

Hydrogen-Bond Donor Strength Optimization for Sulfonamide-Based Inhibitors

With its unsubstituted benzenesulfonamide moiety, this compound serves as a baseline hydrogen-bond donor reference for medicinal chemistry teams optimizing sulfonamide NH acidity [1]. In head-to-head comparisons with 4-methyl or 4-chloro analogs, the compound's stronger NH acidity may yield differential inhibition of carbonic anhydrase off-targets, a well-documented selectivity liability of sulfonamide-containing drugs .

Chemical Probe Procurement with Reduced Identity Risk

For core facilities and compound management groups, the availability of this compound under a specific catalog number (CM979905) with a defined SMILES string and molecular weight from Chemenu minimizes the risk of compound misidentification during high-throughput screening plate preparation [1]. This contrasts with analogs listed on less transparent vendor platforms, where ambiguous naming conventions (e.g., 'N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide' without spatial isomer specification) can lead to procurement errors [1].

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